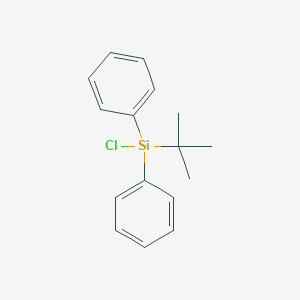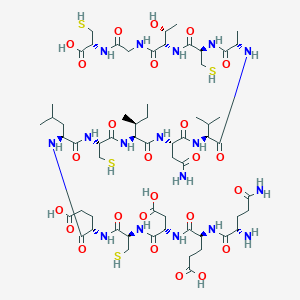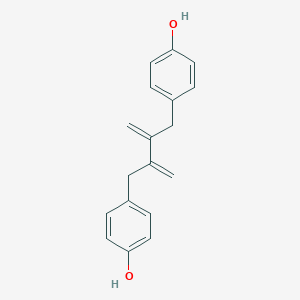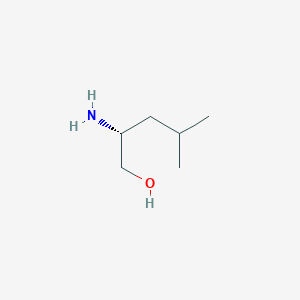
tert-Butylchlorodiphenylsilane
Descripción general
Descripción
Tert-Butylchlorodiphenylsilane is a silylating reagent used in the protection of alcohols and the preparation of silyl ethers .
Synthesis Analysis
Tert-Butylchlorodiphenylsilane can be prepared from dichlorodiphenylsilane and tert-butyllithium . It is also used as a precursor for the synthesis of the all-C-, methoxy-, and amino-functionalized silanes .Molecular Structure Analysis
The molecular formula of tert-Butylchlorodiphenylsilane is C16H19ClSi . It contains 38 bonds in total, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
Tert-Butylchlorodiphenylsilane is used in the protection of alcohol hydroxyl groups, phenol hydroxyl groups, primary amine groups, and the preparation of enol silicone ethers .Physical And Chemical Properties Analysis
Tert-Butylchlorodiphenylsilane is a liquid with a refractive index of 1.568 . It has a boiling point of 90 °C/0.01 mmHg and a density of 1.057 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Silyl Ethers
TBDPSCl: is widely used as a silylating agent in the synthesis of silyl ethers . Silyl ethers are important protective groups in organic synthesis, particularly for alcohols. The use of TBDPSCl allows for the selective protection of alcohols, which can then withstand various reaction conditions that the unprotected molecule would not.
Surface Silylation Reagents
In materials science, TBDPSCl serves as a surface silylation reagent . This application is crucial for modifying the surface properties of materials, such as creating hydrophobic surfaces or enhancing the bonding of organic molecules to inorganic substrates.
Nucleic Acid Synthesis
TBDPSCl finds application in the synthesis of oligonucleotides, primers, and probes used in genetic engineering and molecular biology . It is involved in the protection of nucleic acid fragments during the synthesis process, ensuring the integrity and functionality of the final product.
Cell Culture and Transfection
In cell biology, TBDPSCl is used in the preparation of reagents for cell culture and transfection experiments . It helps in the formation of stable compounds that facilitate the introduction of foreign DNA into host cells, a key step in genetic modification studies.
Gene Therapy and Cell Analysis
The compound plays a role in gene therapy, where it is used to modify vectors that deliver genetic material into cells . It also contributes to cell analysis by being part of the synthesis of markers and probes that help in tracking and analyzing cellular functions.
Organic Synthesis and Pharmaceuticals
TBDPSCl is a precursor in the synthesis of various organic compounds and pharmaceuticals . Its reactivity and the protective properties make it a valuable building block in the development of complex organic molecules, including drugs.
Reagents for Oligosaccharide Synthesis
In the field of carbohydrate chemistry, TBDPSCl is utilized as a reagent for the synthesis of oligosaccharides . These complex carbohydrates have numerous applications, ranging from drug delivery systems to the study of cell-cell recognition processes.
Molecular Crystalline State Studies
TBDPSCl derivatives are used to study the intermolecular interaction patterns in the molecular crystalline state . This research is fundamental for understanding the structure-reactivity relationships and for designing new materials with desired properties.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl-chloro-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069259 | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylchlorodiphenylsilane | |
CAS RN |
58479-61-1 | |
| Record name | tert-Butyldiphenylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldiphenylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylchlorodiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of tert-butylchlorodiphenylsilane in the context of polymer chemistry?
A1: tert-Butylchlorodiphenylsilane is primarily used as a protecting agent and modifying agent in polymer synthesis. For instance, it is used to modify the end groups of solution polymerized styrene-butadiene rubber (SSBR) [, ]. This modification results in improved dispersion of carbon black in the rubber matrix, leading to enhanced mechanical properties and lower hysteresis loss, which translates to lower rolling resistance in tires [].
Q2: How does tert-butylchlorodiphenylsilane interact with its target in SSBR modification?
A2: tert-Butylchlorodiphenylsilane reacts with the terminal hydroxyl groups of SSBR chains []. This reaction leads to the attachment of the bulky tert-butyldiphenylsilyl group to the polymer chain ends, effectively "capping" them.
Q3: What are the downstream effects of this modification on the properties of the SSBR?
A3: The bulky tert-butyldiphenylsilyl groups attached to the SSBR chains influence its properties in several ways:
- Improved Carbon Black Dispersion: The bulky groups enhance the compatibility of the SSBR with carbon black fillers, leading to a more uniform dispersion at the nanoscale [].
- Enhanced Mechanical Properties: This improved dispersion contributes to better tensile strength, elongation at break, tear strength, and resilience of the vulcanized rubber [].
- Reduced Hysteresis Loss: The modification leads to lower hysteresis loss, meaning less energy is dissipated as heat during deformation, resulting in lower rolling resistance for tires made from the modified SSBR [].
Q4: Besides polymer chemistry, what are other applications of tert-butylchlorodiphenylsilane in scientific research?
A4: tert-Butylchlorodiphenylsilane is frequently employed as a protecting group for hydroxyl groups in carbohydrate chemistry [, , , , , ]. Its bulky nature often provides regioselectivity, favoring reactions at less sterically hindered hydroxyl groups. The tert-butyldiphenylsilyl group can be later removed under specific conditions to yield the desired deprotected product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
